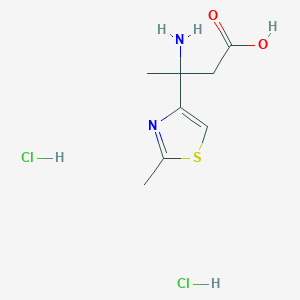
3-Amino-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid dihydrochloride
Descripción general
Descripción
The compound “3-Amino-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid dihydrochloride” is a derivative of thiazole . Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . It’s a part of various biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Molecular Structure Analysis
Thiazole is a planar ring and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Aplicaciones Científicas De Investigación
Synthesis and Applications in Chemical Synthesis
3-Amino-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid dihydrochloride is primarily mentioned in literature within the context of chemical synthesis and as an intermediate in the production of various compounds. One study highlights its role in the synthesis of 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, a key intermediate of the anti-HCV drug simeprevir (An Chenhon, 2015). Another research elaborates on its incorporation in the synthesis of a series of new 3-(2-substituted amino/substituted hydrazino-1,3-thiazol-4-yl)-4-hydroxy-1-methyl/phenylquinolin-2 (1H)-one hydroiodide derivatives, which demonstrated notable antibacterial, antifungal, and antitubercular activity (M. Katagi et al., 2013).
Direcciones Futuras
Thiazoles have been the focus of many research studies due to their diverse biological activities . They have been used to develop new therapeutic agents for a variety of pathological conditions . Future research may continue to explore the potential of thiazole derivatives, including “3-Amino-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid dihydrochloride”, in various applications.
Mecanismo De Acción
Target of Action
Compounds with a thiazole ring have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole-containing molecules can behave unpredictably when entering physiological systems . They may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole-containing compounds have been found to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s bioavailability may be influenced by these solubility properties.
Result of Action
Thiazole-containing compounds have been found to have diverse biological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
The solubility properties of the thiazole ring suggest that the compound’s action, efficacy, and stability may be influenced by the presence of water, alcohol, ether, and various organic solvents .
Análisis Bioquímico
Biochemical Properties
3-Amino-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound can undergo electrophilic and nucleophilic substitutions, making it reactive in biochemical pathways . This compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and thereby providing antioxidant benefits .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. The compound modulates the expression of genes related to these pathways, leading to reduced inflammation and increased cell survival . Additionally, it affects cellular metabolism by enhancing the activity of metabolic enzymes, thereby improving energy production and reducing oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, altering their conformation and activity. For example, the compound can inhibit the activity of pro-inflammatory enzymes, reducing the production of inflammatory mediators . It also activates antioxidant pathways by binding to transcription factors that regulate the expression of antioxidant genes . These interactions lead to a decrease in oxidative stress and inflammation, promoting cellular health.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as high temperatures or extreme pH levels . Long-term studies have shown that prolonged exposure to the compound can lead to sustained antioxidant and anti-inflammatory effects, although the magnitude of these effects may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant antioxidant and anti-inflammatory effects without noticeable toxicity . At higher doses, it can cause adverse effects, such as gastrointestinal disturbances and liver toxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of various endogenous and exogenous compounds . The compound also affects metabolic flux by enhancing the activity of key metabolic enzymes, leading to increased production of ATP and other energy molecules . These interactions contribute to its overall metabolic effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, the compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions are crucial for its biological activity.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be targeted to specific organelles, such as mitochondria, through post-translational modifications . These localizations are essential for its role in modulating cellular processes.
Propiedades
IUPAC Name |
3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.2ClH/c1-5-10-6(4-13-5)8(2,9)3-7(11)12;;/h4H,3,9H2,1-2H3,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOFAQKDEFJTMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(C)(CC(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



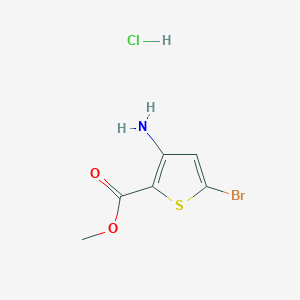
![6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1379573.png)


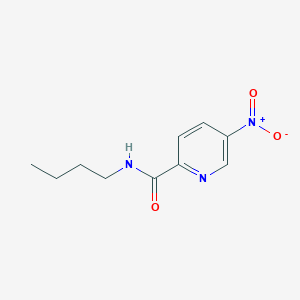
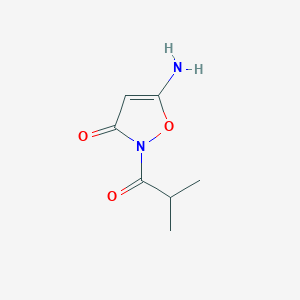
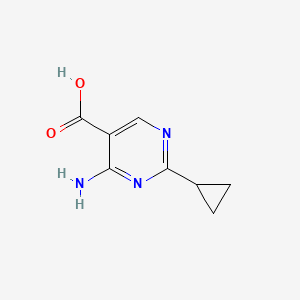
![Tert-butyl 2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate](/img/structure/B1379582.png)
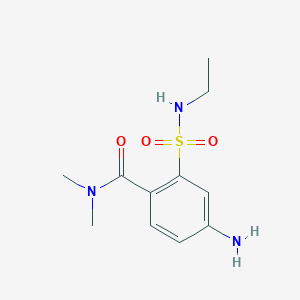

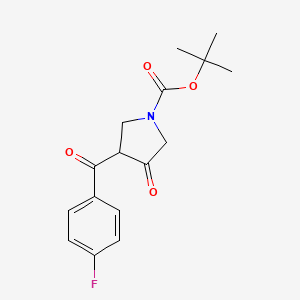

![Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride](/img/structure/B1379592.png)
